molecular formula C9H10ClN3 B13064663 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine

Cat. No.: B13064663
M. Wt: 195.65 g/mol
InChI Key: PCYZBKKYEVFQAT-UHFFFAOYSA-N
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Description

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is substituted with a chlorine atom at the 5-position and an ethan-1-amine group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolo[2,3-c]pyridine core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine ring system.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.

Scientific Research Applications

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine can be compared with other similar compounds, such as:

    5-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but differs in the position of the chlorine atom and the absence of the ethan-1-amine group.

    5-chloro-1H-pyrrolo[3,2-b]pyridine: Another similar compound with a different arrangement of the pyridine and pyrrole rings.

    5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: This compound has both chlorine and iodine substituents, making it distinct in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-amine group, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine

InChI

InChI=1S/C9H10ClN3/c10-9-3-7-6(1-2-11)4-12-8(7)5-13-9/h3-5,12H,1-2,11H2

InChI Key

PCYZBKKYEVFQAT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)CCN

Origin of Product

United States

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